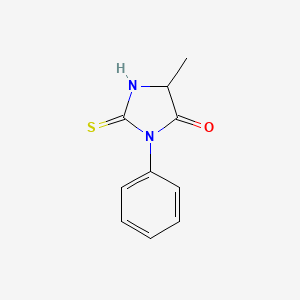

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

説明

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

PTH-alanine, also known as PHENYLTHIOHYDANTOIN-DL-ALANINE or 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, primarily targets the parathyroid hormone 1 receptor (PTH1R) located in the kidneys and bones . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism .

Mode of Action

PTH-alanine interacts with its target, the PTH1R, to regulate the concentration of calcium and phosphate in the body . It stimulates renal tubular calcium reabsorption and bone resorption, maintaining the concentration of calcium within a narrow range . Additionally, PTH-alanine stimulates the conversion of calcidiol to calcitriol in renal tubular cells, thereby promoting intestinal calcium absorption and bone turnover .

Biochemical Pathways

PTH-alanine affects several biochemical pathways. It plays a significant role in the regulation of extracellular calcium and phosphate metabolism . The hormone influences bone and renal tubular reabsorption of calcium and increases intestinal absorption . Moreover, PTH-alanine reduces plasma phosphate levels, emphasizing its critical role in calcium and phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of PTH-alanine involve its absorption, distribution, metabolism, and excretion (ADME). After subcutaneous administration, PTH-alanine is absorbed into the bloodstream . The plasma concentration of PTH-alanine and its active N-terminal fragment increase proportionally with the dose . The half-life of PTH-alanine ranges from approximately 1.81 to 2.74 hours .

Result of Action

The primary result of PTH-alanine’s action is the elevation of the plasma ionized calcium concentration . It achieves this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-alanine reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

生化学分析

Biochemical Properties

PTH-alanine plays a crucial role in biochemical reactions, particularly in protein sequencing. It interacts with various enzymes and proteins during the Edman degradation process, a method used to identify amino acid sequences in proteins . The nature of these interactions is largely determined by the specific properties of the PTH-alanine molecule and the proteins it interacts with.

Molecular Mechanism

PTH-alanine exerts its effects at the molecular level through its involvement in the Edman degradation process. This process involves the sequential removal of amino acids from proteins, allowing for the identification of the amino acid sequence. PTH-alanine, as a derivative of the amino acid alanine, plays a key role in this process .

Temporal Effects in Laboratory Settings

The effects of PTH-alanine can change over time in laboratory settings, particularly in relation to its stability and degradation. As a component of the Edman degradation process, the stability of PTH-alanine can influence the accuracy and efficiency of protein sequencing .

Metabolic Pathways

PTH-alanine is involved in the metabolic pathway of protein sequencing, specifically the Edman degradation process . This process involves a series of reactions that sequentially remove amino acids from proteins, allowing for the identification of the amino acid sequence.

生物活性

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (commonly referred to as BMTTZD) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anti-melanogenic treatments, antioxidant properties, and cytotoxic effects.

Chemical Structure and Properties

This compound possesses the molecular formula C10H10N2OS and has been classified under thiazolidinone derivatives. Its structure is characterized by a thioxo group, which contributes to its biological activities.

1. Anti-Melanogenic Effects

Recent studies have shown that BMTTZD analogs exhibit significant anti-melanogenic properties. In experiments using B16F10 murine melanoma cells, specific analogs demonstrated the ability to inhibit melanin production effectively. The mechanisms underlying these effects include:

- Tyrosinase Inhibition : The analogs inhibited intracellular tyrosinase activity, a key enzyme in melanin biosynthesis. The inhibition was concentration-dependent, with some analogs showing stronger effects than traditional inhibitors like kojic acid .

- Cellular Studies : In vitro studies revealed that BMTTZD analogs reduced α-MSH (alpha-melanocyte-stimulating hormone) stimulated tyrosinase activity significantly. For instance, at a concentration of 10 µM, some analogs inhibited tyrosinase activity more effectively than kojic acid .

2. Antioxidant Properties

BMTTZD has also been evaluated for its antioxidant capabilities. In various assays, certain analogs demonstrated strong antioxidant efficacy, comparable to established antioxidants. This property suggests potential applications in preventing oxidative stress-related disorders .

3. Cytotoxicity Assessment

The cytotoxic effects of BMTTZD analogs were assessed in B16F10 cells. Notably:

- Non-Cytotoxic Concentrations : Several analogs did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of treatment. However, one analog displayed significant cytotoxicity at lower concentrations and was excluded from further anti-melanogenic studies .

Case Studies and Research Findings

A detailed examination of the biological activity of BMTTZD has been documented in various studies:

科学的研究の応用

Cannabinoid Receptor Modulation

Research indicates that derivatives of 2-thioxoimidazolidin-4-one, including 5-methyl-3-phenyl variants, exhibit significant affinity for the human CB1 cannabinoid receptor. These compounds act as inverse agonists, which can potentially be used in treating conditions such as obesity, metabolic syndrome, and drug dependence. A study demonstrated that modifications to the imidazolidine structure enhance binding affinity to the CB1 receptor, suggesting that thio derivatives are more active than their oxo counterparts .

Table 1: Structure-Affinity Relationship of Imidazolidin Derivatives

| Compound | Structure | Binding Affinity (Ki) |

|---|---|---|

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | Moderate | |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | - | High |

| 1,3-Diphenylimidazolidine-2,4-dione | - | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiohydantoins possess antifungal and antibacterial activities. The synthesis of various derivatives has led to the identification of compounds with promising activity against pathogens, including those responsible for respiratory infections and skin conditions .

Antinociceptive Effects

In animal models, certain derivatives of this compound have demonstrated antinociceptive effects. For instance, one study reported that a specific derivative significantly reduced pain responses in mice without exhibiting central depressant effects typically associated with opioid analgesics .

Table 2: Antinociceptive Activity of Selected Derivatives

| Compound | Dose (mg/kg) | Writhing Reduction (%) |

|---|---|---|

| IM-3 (5-(4-ethylphenyl)-3-phenyl) | 250 | 67% |

| IM-7 (5-(4-isopropylphenyl)-3-phenyl) | 500 | 83% |

Synthesis and Structural Variations

The synthesis of this compound typically involves reactions between phenyl isothiocyanate and appropriate amino acids or their derivatives. Variations in substituents on the phenyl ring significantly affect the biological activity of these compounds. For example, introducing halogen substituents has been shown to enhance receptor affinity .

Study on Cannabinoid Receptor Inverse Agonists

A detailed study explored the pharmacological characterization of several imidazolidine derivatives at the human CB1 receptor. The results indicated that structural modifications could lead to enhanced selectivity and potency against this receptor type, supporting the potential therapeutic use of these compounds in managing obesity and addiction disorders .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, various thiohydantoins were tested against a panel of bacterial strains. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as lead compounds for developing new antimicrobial agents .

特性

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFPXALZVOKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962990 | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-19-1 | |

| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The first study [] mentions the use of C-reactive protein (CRP) as a marker of inflammation in hemodialysis patients treated with iron sucrose. Why is monitoring inflammation important in this context?

A1: Hemodialysis patients are known to have chronic inflammation, which contributes to various health problems, including cardiovascular disease and anemia []. Iron sucrose, while used to treat anemia, has the potential to worsen inflammation in some individuals. Monitoring CRP levels helps assess whether the treatment is exacerbating inflammation, which could negatively impact the patient's overall health.

Q2: The second study [] links vitamin D deficiency to increased inflammatory markers (ferritin, CRP) in COVID-19 patients. Could vitamin D deficiency play a similar role in the inflammatory profile of hemodialysis patients?

A2: This is an area that warrants further investigation. We know from [] that vitamin D deficiency is associated with heightened inflammation in the context of COVID-19. Hemodialysis patients are also prone to vitamin D deficiency. It's plausible that this deficiency could contribute to the chronic inflammation observed in these patients, but more research is needed to confirm this link.

Q3: Both studies [, ] look at multiple biomarkers (ferritin, CRP, etc.). What is the advantage of using a panel of biomarkers rather than relying on a single marker like CRP?

A3: Using a panel of biomarkers provides a more comprehensive picture of a patient's health status. Relying solely on CRP might not capture the full complexity of the inflammatory process or other underlying conditions. For instance, elevated ferritin in hemodialysis patients could indicate inflammation but also iron overload, which has its own set of complications []. Analyzing multiple biomarkers allows for a more nuanced and accurate assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。